molecular formula C7H13ClO2S B1350910 Cyclohexylmethanesulfonyl Chloride CAS No. 4352-30-1

Cyclohexylmethanesulfonyl Chloride

Cat. No.: B1350910
CAS No.: 4352-30-1
M. Wt: 196.7 g/mol
InChI Key: BNZZPMGQCWZOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethanesulfonyl chloride can be synthesized through the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere and at room temperature .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of cyclohexylmethanesulfonic acid using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature, inert atmosphere

Major Products Formed:

    Sulfonamide: Formed by reaction with amines

    Sulfonate Ester: Formed by reaction with alcohols

    Cyclohexylmethanesulfonic Acid: Formed by reduction

Mechanism of Action

The mechanism of action of cyclohexylmethanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide and sulfonate ester products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Cyclohexylmethanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and p-toluenesulfonyl chloride:

Uniqueness: this compound is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This makes it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

cyclohexylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZZPMGQCWZOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397659
Record name Cyclohexylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-30-1
Record name Cyclohexylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylmethane sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the compound of Example 12 (4.0 g, 20 mmole) was added POCl3 (15 mL) and the mixture heated at 100° C. for 48 hours. Upon cooling to room temperature the mixture was poured onto crushed ice and then the aqueous phase was extracted with ethyl acetate (2×100 mL). The combined organic extracts were then washed with saturated aqueous sodium bicarbonate (2×50 mL), brine and then dried over MgSO4, filtered and the solvent was evaporated under vacuum to provide 3.46 g of the title compound as a light yellow oil. Thin layer chromatography analysis of the title compound showed a single spot with Rf =0.53 (silica, 4:1 hexanes/ethyl acetate).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylmethanesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
Cyclohexylmethanesulfonyl Chloride
Reactant of Route 3
Cyclohexylmethanesulfonyl Chloride
Reactant of Route 4
Cyclohexylmethanesulfonyl Chloride
Reactant of Route 5
Cyclohexylmethanesulfonyl Chloride
Reactant of Route 6
Cyclohexylmethanesulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.